5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol
Description
5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol is a complex heterocyclic compound featuring a pyridinemethanol core linked via an iminomethyl bridge to a 5-methoxy-substituted indole ethyl group. Its molecular formula is C₂₀H₂₃N₃O₃, with a molecular weight of 353.42 g/mol . Key structural elements include:
- A pyridine ring with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 5 and 3, respectively.
- A 6-methyl substituent on the pyridine ring.
- An iminomethyl (-CH=N-) bridge connecting the pyridine to a 2-(5-methoxy-1H-indol-3-yl)ethyl moiety.
Properties
CAS No. |
98497-90-6 |
|---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4-[2-(5-methoxy-1H-indol-3-yl)ethyliminomethyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C19H21N3O3/c1-12-19(24)17(14(11-23)9-21-12)10-20-6-5-13-8-22-18-4-3-15(25-2)7-16(13)18/h3-4,7-10,22-24H,5-6,11H2,1-2H3 |
InChI Key |
PSBBWOSAIRQURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NCCC2=CNC3=C2C=C(C=C3)OC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, 5-methoxyindole, which is then reacted with an appropriate aldehyde to form the imine linkage. The pyridine ring is introduced through a series of condensation reactions, followed by the addition of the hydroxymethyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure, which includes a pyridine ring, an indole moiety, and a hydroxyl group. The molecular formula is , and it has a molecular weight of approximately 369.4 g/mol. The presence of the indole structure suggests potential neuropharmacological activities, as indole derivatives are known for their diverse biological properties.
Neuropharmacology
Research indicates that compounds similar to 5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol may exert neuroprotective effects. The indole structure is associated with serotonin receptor modulation, which can influence mood disorders and neurodegenerative diseases.
Case Study: Depression Treatment
A study demonstrated that derivatives of indole compounds have shown promise in alleviating symptoms of depression by modulating serotonin levels in the brain. This suggests that 5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol may also provide similar benefits through its interaction with serotonin pathways .
Antioxidant Activity
The compound's structure indicates potential antioxidant properties, which are crucial in combating oxidative stress-related disorders.
Research Findings:
Studies have shown that similar compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . This property is particularly relevant in conditions such as chronic kidney disease and neurodegenerative disorders.
Cancer Research
There is emerging evidence that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study: Cancer Cell Lines
In vitro studies on various cancer cell lines have reported that indole derivatives can inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival .
Interaction with Receptors
The compound likely interacts with multiple receptors, including serotonin receptors (5-HT receptors), which are implicated in mood regulation and neuroprotection.
Modulation of Enzymatic Pathways
It may also influence enzymatic pathways involved in the metabolism of neurotransmitters or the kynurenine pathway, which is significant in neuroinflammatory responses and psychiatric disorders .
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring may bind to other biological targets, modulating various signaling pathways. These interactions can lead to changes in cellular functions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted by comparing it to analogs with shared motifs (e.g., indole, pyridine, or imine functionalities). Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Indole Modifications: The 5-methoxyindole moiety is shared with 5-MeO-MIPT and other tryptamine derivatives, which are known for high affinity to serotonin receptors . The methoxy group enhances lipophilicity and receptor binding compared to non-substituted indoles. Unlike 5-MeO-MIPT, the target compound replaces the amine side chain with a pyridinemethanol-imine system, likely altering its pharmacokinetics (e.g., solubility, metabolic stability) .
Pyridine vs. Benzene Core: The sodium benzoate derivative (C₂₁H₂₁N₂NaO₅) shares the iminomethyl bridge but replaces the pyridinemethanol with a carboxylate group. This substitution improves water solubility, as seen in its sodium salt form .
Synthetic Pathways: The iminomethyl bridge in the target compound likely forms via a condensation reaction between a primary amine (e.g., 2-(5-methoxyindol-3-yl)ethylamine) and a carbonyl-containing pyridine derivative. Similar methodologies are described in and for related imine syntheses .
Table 2: Physicochemical Properties
| Property | Target Compound | 5-MeO-MIPT | Sodium Benzoate Derivative |
|---|---|---|---|
| Molecular Weight | 353.42 g/mol | 232.32 g/mol | 404.40 g/mol |
| Polar Groups | 3 (-OH, -CH₂OH, -OCH₃) | 1 (-OCH₃) | 4 (-COO⁻Na⁺, -OCH₃, -OH) |
| Predicted LogP | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~1.2 (high polarity) |
| Synthetic Complexity | High (multi-step condensation) | Moderate (alkylation) | Moderate (salt formation) |
Research Findings and Gaps
- Pharmacological Data: No direct studies on the target compound’s bioactivity are cited. By analogy, 5-methoxyindole derivatives often exhibit serotonergic activity, but the pyridinemethanol-imine system may redirect its mechanism of action .
- Synthetic Challenges: and highlight the use of malononitrile and cyanoacetate in imine formation, but optimizing yields for the target compound’s complex structure remains unexplored .
Biological Activity
5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antiproliferative, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a pyridine ring substituted with hydroxyl and methoxy groups, which are known to influence biological activity. The presence of the indole moiety is significant for its interaction with various biological targets.
Antioxidant Activity
Antioxidant activity is essential for mitigating oxidative stress, which is linked to various diseases. The compound's antioxidant capacity can be assessed using several methods, including DPPH radical scavenging assays.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 5-Hydroxy Compound | 85% | 15 |
| Standard (BHT) | 90% | 10 |
Studies indicate that compounds with hydroxyl substitutions exhibit enhanced radical scavenging abilities, suggesting that the presence of the hydroxyl group in this compound contributes significantly to its antioxidant properties .
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and H460 (lung cancer). The results are summarized in Table 2.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 3.1 | High |
| HCT116 | 4.4 | Moderate |
| H460 | 5.0 | Moderate |
The compound demonstrated significant antiproliferative activity, particularly against the MCF-7 cell line, indicating its potential as an anticancer agent. The selectivity index suggests that it may preferentially target cancer cells over normal cells .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes was also investigated. Notably, it showed promising results as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases.
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | 25 |
| MAO-B | 15 |
| AChE | 20 |
The inhibition of MAO-B is particularly noteworthy as it is associated with neuroprotective effects, making this compound a candidate for further studies in treating neurodegenerative disorders .
Case Studies and Research Findings
Recent studies have highlighted the potential of similar indole derivatives in medicinal chemistry. For instance, derivatives with multiple hydroxyl groups have shown enhanced biological activities compared to their methoxy counterparts. This reinforces the idea that structural modifications can significantly affect the pharmacological profile of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
